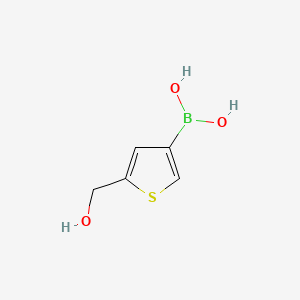

(5-(Hydroxymethyl)thiophen-3-yl)boronic acid

Beschreibung

(5-(Hydroxymethyl)thiophen-3-yl)boronic acid (CAS: 1268683-45-9) is a boronic acid derivative featuring a thiophene ring substituted with a hydroxymethyl group at position 5 and a boronic acid (-B(OH)₂) group at position 2. Its molecular formula is C₅H₇BO₃S, with a molecular weight of 157.98 g/mol . This compound is commercially available (e.g., BLD Pharmatech Ltd. and CymitQuimica) for research applications, with prices ranging from €20–€453 depending on quantity . Key properties include:

- Hazard profile: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation) .

- Applications: Primarily used in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing heterocyclic scaffolds .

Eigenschaften

IUPAC Name |

[5-(hydroxymethyl)thiophen-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1,3,7-9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCBULRYCWLXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Regioselective Lithiation of Thiophene Derivatives

The lithiation-borylation sequence, effective for the 2-yl isomer, involves deprotonating 2-hydroxymethylthiophene with n-butyllithium at -78°C, followed by trimethyl borate quenching. For the 3-yl isomer, achieving regioselectivity requires directing groups or pre-functionalized starting materials.

Table 1: Lithiation-Borylation Conditions for 2-yl Analog

| Parameter | Value |

|---|---|

| Starting Material | 2-Hydroxymethylthiophene |

| Base | n-Butyllithium (1.6 M in hexane) |

| Electrophile | Trimethyl borate |

| Temperature | -78°C to -30°C |

| Yield | 36% |

Adapting this method for the 3-yl isomer would necessitate 3-bromo-5-hydroxymethylthiophene as a precursor, though such substrates are rarely commercial.

Reduction of Formyl Precursors

Sodium Borohydride-Mediated Reduction

The 2-yl isomer is synthesized via NaBH₄ reduction of 5-formylthiophen-2-ylboronic acid in methanol or isopropanol. For the 3-yl variant, analogous reduction of 5-formylthiophen-3-ylboronic acid is plausible but untested.

Table 2: Reduction Conditions for 2-yl Analog

| Parameter | Value |

|---|---|

| Substrate | 5-Formylthiophen-2-ylboronic acid |

| Reducing Agent | NaBH₄ (1.2–1.5 equiv) |

| Solvent | MeOH or iPrOH |

| Temperature | 0°C to RT |

| Reaction Time | 1–2 hours |

| Yield | 80–100% (crude) |

Challenges for the 3-yl analog include the synthesis of 5-formylthiophen-3-ylboronic acid, which may require directed ortho-metalation or halogen dance strategies.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

The Suzuki reaction has been employed for the 2-yl isomer using 5-hydroxymethylthiophen-2-ylboronic acid and aryl halides. For the 3-yl isomer, analogous couplings would require 3-bromo-5-hydroxymethylthiophene and boronic esters.

Table 3: Suzuki Reaction Parameters for 2-yl Analog

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Base | Na₂CO₃ or CsF |

| Solvent | DME, DMF, or dioxane |

| Temperature | 100–150°C (microwave-assisted) |

| Yield | 18.7–66% |

Microwave-assisted conditions (140–150°C, 15–20 min) enhance efficiency, but regiochemical control remains a hurdle for 3-yl derivatives.

Challenges in Regiochemical Control and Functional Group Compatibility

Competing Isomer Formation

The proximity of the hydroxymethyl and boronic acid groups in the 3-yl isomer increases the risk of side reactions, such as boronate esterification or dehydration. In contrast, the 2-yl isomer benefits from greater steric separation.

Analyse Chemischer Reaktionen

Types of Reactions: (5-(Hydroxymethyl)thiophen-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid under appropriate conditions.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid).

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.

Oxidation: Thiophene-3-carboxylic acid derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: (5-(Hydroxymethyl)thiophen-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .

Biology: In biological research, this compound is used to synthesize biologically active molecules, including potential pharmaceuticals and agrochemicals .

Medicine: It has applications in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components .

Wirkmechanismus

Biologische Aktivität

(5-(Hydroxymethyl)thiophen-3-yl)boronic acid, with the chemical formula CHBOS, is a boronic acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

The compound features a thiophene ring substituted with a hydroxymethyl group and a boronic acid moiety. Its structure can be represented as follows:

This structure is significant as the boronic acid group is known for its ability to interact with diols and other biological molecules, influencing various biochemical pathways.

The biological activity of this compound is largely attributed to its ability to act as a protease inhibitor. Boronic acids have been shown to exhibit potent inhibitory effects on serine proteases due to their ability to form reversible covalent bonds with the active site serine residue in these enzymes . This interaction can lead to modulation of enzymatic activity, impacting various physiological processes.

Potential Mechanisms Include:

- Inhibition of Proteases: The compound may inhibit serine proteases, which are crucial in numerous biological pathways including inflammation and cancer progression.

- Interaction with Biological Targets: The hydroxymethyl group can enhance binding affinity to specific receptors or enzymes, potentially leading to altered cellular signaling pathways .

Biological Activity and Research Findings

Research has indicated several areas where this compound exhibits biological activity:

- Anticancer Activity: Studies have demonstrated that compounds containing boronic acid moieties can inhibit cancer cell proliferation. For example, derivatives have shown effectiveness against various cancer types by modulating key signaling pathways involved in cell growth and survival .

- Antiviral Properties: Similar compounds have been investigated for their ability to inhibit viral replication, particularly in the context of HIV. The structural flexibility of thiophene derivatives allows for interaction with viral enzymes, potentially blocking infection pathways .

- Metabolic Regulation: Research has suggested that boronic acids can influence metabolic pathways by acting as agonists for nuclear receptors involved in energy metabolism, such as the estrogen-related receptor (ERR). This suggests potential applications in metabolic disorders .

Case Studies

Several studies highlight the biological relevance of this compound:

- Study on Cancer Cell Lines: A recent study evaluated the effects of various boronic acid derivatives on breast cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation at micromolar concentrations, suggesting its potential as a therapeutic agent .

- HIV Inhibition Assays: In vitro assays demonstrated that thiophene-based boronic acids could inhibit HIV replication in resistant strains, showcasing their potential as antiviral agents .

Data Table: Biological Activity Summary

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acid Derivatives

Heteroaryl Boronic Acids with Sulfur-Containing Rings

(a) Benzo[b]thiophen-3-yl Boronic Acid (CAS: N/A)

- Structure : A fused benzene-thiophene system with a boronic acid group at position 3.

- Reactivity : Exhibits slower reaction kinetics in Rh-catalyzed 1,4-additions compared to simpler thiophene derivatives. For example, it achieved only 50% yield in reactions with vinyl sulfonyl fluoride, likely due to steric hindrance from the fused aromatic system .

- Enantioselectivity : High (>97% ee), similar to the target compound .

(b) [5-(Dihydroxyboranyl)thiophen-2-yl]boronic Acid (CAS: 26076-46-0)

- Structure : Contains two boronic acid groups at positions 2 and 5 on the thiophene ring.

- Applications : Used in synthesizing conjugated polymers for optoelectronic materials. Its dual boronic acid groups enhance binding affinity in catalytic systems but reduce solubility in polar solvents .

(c) 5-Formylfuran-3-yl Boronic Acid (CAS: 62306-80-3)

- Structure : Furan ring with a formyl (-CHO) group at position 5 and a boronic acid at position 3.

- Bioactivity: The formyl group increases electrophilicity, making it reactive in nucleophilic additions.

Functionalized Boronic Acids in Medicinal Chemistry

(a) Boronic Acid cis-Stilbenes (e.g., Compound 13c)

- Structure : Combretastatin analogs with a boronic acid substituent.

- Activity: Inhibits tubulin polymerization (IC₅₀ = 21–22 μM) and induces apoptosis in cancer cells. The boronic acid enhances water solubility compared to non-polar combretastatin derivatives .

- Comparison : The hydroxymethyl group in the target compound may improve cell permeability but lacks the planar stilbene structure required for tubulin binding .

(b) Pyridine-3-Boronic Acid Derivatives (e.g., Compound 76)

- Structure : Pyridine ring with boronic acid at position 3 and aryloxy substituents.

- SAR Insights : Boronic acid at the para position on pyridine is critical for efflux pump inhibition in bacteria. Replacement with hydroxymethyl abolishes activity, highlighting the necessity of the boronic acid moiety .

Thiophene-Based Boronic Acids with Hydroxymethyl Substituents

(a) 5-(Hydroxymethyl)furan-2-carbaldehyde (CAS: N/A)

Key Data Tables

Table 1: Physicochemical Properties of Selected Boronic Acids

| Compound | Molecular Weight | Solubility (Log S) | TPSA (Ų) | Key Functional Groups |

|---|---|---|---|---|

| (5-(Hydroxymethyl)thiophen-3-yl)boronic acid | 157.98 | -2.1 | 75.3 | -B(OH)₂, -CH₂OH |

| Benzo[b]thiophen-3-yl boronic acid | 182.02 | -2.8 | 40.5 | -B(OH)₂, fused benzene |

| 5-Formylfuran-3-yl boronic acid | 139.90 | -1.9 | 67.4 | -B(OH)₂, -CHO |

| 5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid | 171.80 | -3.0 | 112.2 | Dual -B(OH)₂ |

Table 2: Reactivity and Bioactivity Comparison

*In Rh-catalyzed 1,4-additions with vinyl sulfonyl fluoride .

Q & A

Q. What are the optimal synthetic routes for (5-(hydroxymethyl)thiophen-3-yl)boronic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves functionalization of thiophene derivatives followed by boronation. A common approach is the Suzuki-Miyaura coupling, where a halogenated thiophene precursor reacts with a boronic acid pinacol ester under palladium catalysis. For hydroxymethyl-substituted derivatives, post-synthetic modification (e.g., hydroxylation of a formyl group via reduction) may be required . Purity (>95%) is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirmed by HPLC or LC-MS. Moisture-sensitive intermediates necessitate anhydrous conditions and inert atmospheres .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the thiophene backbone and hydroxymethyl/boronic acid groups. The B-OH proton appears as a broad peak at δ ~6–8 ppm in DMSO-d₆ .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., exact mass: ~171.8 g/mol for the base structure) .

- X-ray Crystallography: Resolves boronic acid dimerization (B-O-B interactions) and hydrogen-bonding networks .

Q. How does the compound’s stability impact experimental design?

Methodological Answer: The boronic acid group is prone to hydrolysis, especially under acidic or aqueous conditions. Stability protocols include:

- Storage: Dry, inert environments (argon/vacuum-sealed vials) at –20°C .

- Reaction Solvents: Use anhydrous DMF or THF with molecular sieves to suppress hydrolysis .

- Monitoring: Periodic TLC or NMR to detect degradation (e.g., loss of B-OH signals or new peaks from boroxine formation) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculates transition-state energies and orbital interactions. For example:

- Electrophilicity Index: Predicts reactivity in Suzuki-Miyaura couplings by quantifying electron-deficient boron centers .

- Solvent Effects: PCM (Polarizable Continuum Model) simulations assess solvation’s impact on reaction barriers .

- Contradictions: Discrepancies between predicted and experimental yields may arise from unaccounted steric effects (e.g., hydroxymethyl group hindering Pd coordination). Validate with kinetic studies (e.g., variable-temperature NMR) .

Q. What role does this compound play in designing boronic acid-based therapeutics?

Methodological Answer: The hydroxymethyl-thiophene scaffold enhances water solubility and bioactivity. Applications include:

- Enzyme Inhibition: Boronic acids form reversible covalent bonds with serine hydrolases (e.g., proteases). Docking studies (AutoDock Vina) optimize binding to active sites .

- Antimicrobial Probes: Functionalized derivatives (e.g., dimeric boronic acids) disrupt bacterial cell walls via peptidoglycan binding .

- Challenges: Balance between boronic acid reactivity (bioactivity) and stability (hydrolysis resistance) requires structure-activity relationship (SAR) studies .

Q. How to resolve contradictions in observed vs. theoretical reaction outcomes?

Methodological Answer: Case Study: Unexpected low yield in a cross-coupling reaction.

- Step 1: Confirm reagent purity via NMR (e.g., detect anhydride impurities in boronic acids) .

- Step 2: Vary reaction conditions (e.g., base strength, Pd catalyst loading) to identify kinetic vs. thermodynamic control .

- Step 3: Use in situ IR or Raman spectroscopy to detect intermediate species (e.g., boronate complexes) .

- Step 4: Compare with computational models (DFT) to identify overlooked factors (e.g., steric hindrance from hydroxymethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.